molecular formula C22H16F2N2O2S B2417434 6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile CAS No. 445260-24-2

6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile

Cat. No.: B2417434
CAS No.: 445260-24-2
M. Wt: 410.44
InChI Key: MFXHPKOBXPSJDH-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile is a useful research compound. Its molecular formula is C22H16F2N2O2S and its molecular weight is 410.44. The purity is usually 95%.
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Properties

IUPAC Name

6-(difluoromethyl)-2-[(5-formyl-2-methoxyphenyl)methylsulfanyl]-4-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O2S/c1-28-20-8-7-14(12-27)9-16(20)13-29-22-18(11-25)17(10-19(26-22)21(23)24)15-5-3-2-4-6-15/h2-10,12,21H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXHPKOBXPSJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=C(C(=CC(=N2)C(F)F)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C17H14F2N2O2SC_{17}H_{14}F_{2}N_{2}O_{2}S, and it has a molecular weight of approximately 348.37 g/mol. The compound features a difluoromethyl group, a thioether linkage, and a nitrile functional group, which contribute to its reactivity and biological effects.

PropertyValue
Molecular FormulaC17H14F2N2O2SC_{17}H_{14}F_{2}N_{2}O_{2}S
Molecular Weight348.37 g/mol
CAS Number492428-96-3
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : Some studies have reported its effectiveness against specific bacterial strains, suggesting a role as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results demonstrated significant inhibition of cell growth, with an IC50 value indicating potent activity. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that the compound exhibited bacteriostatic effects at concentrations as low as 20 µg/mL. This suggests potential for development as an antimicrobial agent.
  • Anti-inflammatory Study : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced pro-inflammatory cytokine levels significantly, indicating its potential as an anti-inflammatory therapeutic.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays : Utilized to determine cytotoxicity across various cancer cell lines.
  • Mechanistic Studies : Focused on understanding the pathways involved in apoptosis and cell cycle arrest.

In Vivo Studies

Limited in vivo studies have been reported, but preliminary animal models suggest that the compound may reduce tumor size in xenograft models when administered at therapeutic doses.

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